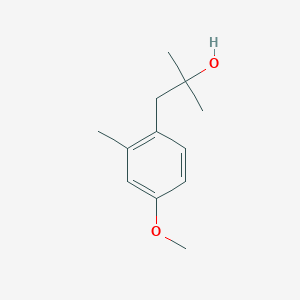

1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol

Description

1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with a methoxy group at the para position (4-position) and a methyl group at the ortho position (2-position). The hydroxyl group is situated on the second carbon of a propane chain, flanked by two methyl groups, conferring steric bulk and influencing its reactivity .

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9-7-11(14-4)6-5-10(9)8-12(2,3)13/h5-7,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKXPKIVMSWKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol can be achieved through several routes. One common method involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, ensuring high yields and purity of the final product .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, which allows for the efficient conversion of precursors to the desired alcohol. This method is advantageous due to its cost-effectiveness and ability to produce large quantities of the compound .

Chemical Reactions Analysis

1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further convert the compound into different alcohols or hydrocarbons, depending on the reducing agent used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .

Scientific Research Applications

Materials Science

1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol has shown potential as a dopant and host material in organic light-emitting diodes (OLEDs). Its ability to enhance the efficiency of OLEDs makes it valuable in the development of advanced display technologies.

| Application | Role | Characteristics |

|---|---|---|

| OLEDs | Dopant/Host | Enhances light emission efficiency |

| Mesoporous Materials | Template | Useful in creating nanostructured materials |

Pharmaceuticals

This compound has been explored for its potential therapeutic effects due to its structural similarity to other bioactive molecules. Research indicates that it may exhibit properties beneficial for drug development, particularly in synthesizing new pharmaceutical agents.

Case Study: Antidepressant Activity

A study investigated the antidepressant-like effects of compounds structurally related to 1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol. The findings suggested that modifications to the methoxy group could enhance pharmacological activity, indicating a pathway for developing new antidepressants.

Organic Synthesis

1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol serves as an important intermediate in organic synthesis. It can be utilized in reactions such as:

- Alkylation : Used as an alkylating agent in the synthesis of more complex organic molecules.

- Reduction Reactions : Acts as a reducing agent in various chemical transformations.

Table: Reactions Involving 1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol

| Reaction Type | Description |

|---|---|

| Alkylation | Forms new carbon-carbon bonds |

| Reduction | Converts ketones or aldehydes to alcohols |

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological responses. The compound’s effects are mediated through pathways involving signal transduction and gene expression, ultimately influencing cellular functions and processes .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-methylpropan-2-ol ()

- Structure : Replaces the methoxy group with a chloro substituent.

- Molecular Weight : 184.66 g/mol vs. 194.27 g/mol (estimated for the methoxy analog).

- This substitution may also alter biological activity due to differences in electronic effects.

1-(4-Bromophenyl)-2-methylpropan-2-ol ()

- Structure : Bromine replaces the methoxy group.

- Molecular Weight : 229.12 g/mol (C₁₀H₁₃BrO).

- Applications : Brominated analogs are often used in medicinal chemistry for their enhanced binding affinity in receptor studies.

Table 1: Comparison of Halogenated Analogs

Positional and Functional Group Isomers

1-(4-Methoxyphenyl)-propan-2-ol ()

- Structure : Lacks the 2-methyl group on the phenyl ring.

- Implications : Reduced steric hindrance around the aromatic ring may increase reactivity in electrophilic substitution reactions.

1-(4-Methoxy-phenyl)-2-methyl-propan-1-ol ()

- Structure : Hydroxyl group on the first carbon (secondary alcohol).

Table 2: Functional Group and Positional Isomers

Complex Aromatic and Heterocyclic Analogs

Naphthalene Derivatives ()

- Example : 1-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-2-methylpropan-2-ol.

- Properties : Extended aromatic systems (naphthalene) enhance lipophilicity, impacting membrane permeability in biological systems.

Table 3: Complex Aromatic/Heterocyclic Analogs

Ketone and Alkene Derivatives

1-(4-Methoxy-2-methylphenyl)propan-1-one ()

- Structure : Ketone replaces the hydroxyl group.

- Implications : The absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in aqueous media.

1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol ()

- Structure : Propen-1-ol chain introduces a double bond.

- Reactivity : The alkene moiety may participate in addition reactions, offering synthetic versatility absent in the saturated target compound.

Biological Activity

1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group and a branched aliphatic alcohol structure. Its molecular formula is , and it has a molecular weight of approximately 198.27 g/mol. The structural formula can be represented as follows:

The biological activity of 1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol is attributed to its interaction with various molecular targets involved in inflammatory and oxidative stress pathways. Key mechanisms include:

- Modulation of Inflammatory Cytokines : The compound appears to downregulate the expression of pro-inflammatory cytokines, which are critical in the inflammatory response.

- Antioxidant Activity : It activates antioxidant defense mechanisms, potentially reducing oxidative stress in cellular environments.

Anti-inflammatory Properties

Research indicates that 1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of pro-inflammatory mediators . The compound's anti-inflammatory efficacy was evaluated through various assays, revealing IC50 values comparable to established anti-inflammatory agents.

Antioxidant Effects

The antioxidant capacity of the compound has been assessed using different methods, including DPPH and ABTS assays. Results suggest that it effectively scavenges free radicals, thereby protecting cells from oxidative damage. This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In vitro Studies : A study published in the International Journal of Pharmaceutical Sciences demonstrated that 1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol significantly reduced inflammation markers in cultured macrophages when treated with lipopolysaccharide (LPS) .

- Antitumor Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. A comparative analysis indicated that it had an IC50 value lower than some standard chemotherapeutic agents, suggesting potential as an antitumor agent .

- Neuroprotective Effects : Additional research indicates that the compound may possess neuroprotective properties, as evidenced by its ability to inhibit neuronal apoptosis in models of neurodegeneration .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Methoxy-2-methylphenyl)-2-methylpropan-2-ol, we can compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxyphenol | Structure | Antioxidant, Anti-inflammatory |

| 2-Methoxy-4-methylphenol | Structure | Moderate anti-inflammatory |

| 1-(4-Methoxyphenyl)-2-propanol | Structure | Weak antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.